molecular formula C14H9Cl3N2O B14655856 2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride CAS No. 52185-42-9

2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride

Cat. No.: B14655856
CAS No.: 52185-42-9
M. Wt: 327.6 g/mol
InChI Key: NMRYIDYJOKRUJB-UHFFFAOYSA-N
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Description

2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride is an organic compound that features a hydrazine moiety linked to a benzylidene group and a dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride typically involves the reaction of 3,4-dichlorophenylhydrazine with benzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then treated with phosgene or a similar chlorinating agent to introduce the carbonyl chloride functionality .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate safety and environmental controls, given the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Condensation reactions: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones and related structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Condensation reactions: These reactions often require acidic or basic catalysts and are conducted under reflux conditions.

Major Products

    Nucleophilic substitution: Products include substituted hydrazides and hydrazones.

    Condensation reactions: Products include various hydrazone derivatives, which can be further functionalized.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride in biological systems is not fully understood. it is believed to interact with cellular proteins and enzymes, potentially inhibiting their function. The hydrazine moiety may form covalent bonds with nucleophilic sites on proteins, leading to the disruption of normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Hydrazine derivatives: Compounds such as phenylhydrazine and benzylidenehydrazine share structural similarities and exhibit similar reactivity.

    Carbonyl chlorides: Compounds like benzoyl chloride and acetyl chloride also feature the reactive carbonyl chloride group.

Uniqueness

2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride is unique due to the combination of its hydrazine and carbonyl chloride functionalities, which confer a distinct reactivity profile

Properties

CAS No.

52185-42-9

Molecular Formula

C14H9Cl3N2O

Molecular Weight

327.6 g/mol

IUPAC Name

N-(benzylideneamino)-N-(3,4-dichlorophenyl)carbamoyl chloride

InChI

InChI=1S/C14H9Cl3N2O/c15-12-7-6-11(8-13(12)16)19(14(17)20)18-9-10-4-2-1-3-5-10/h1-9H

InChI Key

NMRYIDYJOKRUJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NN(C2=CC(=C(C=C2)Cl)Cl)C(=O)Cl

Origin of Product

United States

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